benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Description
Benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a carbamate derivative featuring a benzyl group linked to a phenyl ring substituted with a 2-oxopyrrolidin-1-yl moiety.
Properties
IUPAC Name |
benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-10-5-11-20(17)16-9-4-8-15(12-16)19-18(22)23-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUBGEZGTJGGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target compound can be dissected into two primary components:
- 3-(2-Oxopyrrolidin-1-yl)aniline : The phenyl backbone with a pyrrolidinone substituent.
- Benzyl carbamate : Introduced via reaction of the aniline with benzyl chloroformate.
Route 1: Sequential Coupling and Carbamation
Synthesis of 3-(2-Oxopyrrolidin-1-yl)aniline
- Ullmann Coupling : Reacting 3-iodoaniline with pyrrolidin-2-one in the presence of copper(I) iodide and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) at 110°C in dimethyl sulfoxide (DMSO) yields the substituted aniline.
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enable coupling of 3-bromoaniline with pyrrolidin-2-one under microwave irradiation (130°C, 1 hour).
Carbamate Formation
- Benzylation : Treating 3-(2-oxopyrrolidin-1-yl)aniline with benzyl chloroformate in dichloromethane (DCM) and aqueous sodium bicarbonate affords the target compound.
Reaction Scheme
$$
\text{3-(2-Oxopyrrolidin-1-yl)aniline} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3, \text{DCM}} \text{Benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate}
$$
Route 2: Suzuki-Miyaura Cross-Coupling
- Boronic Acid Intermediate : 3-Aminophenylboronic acid is coupled with 1-(2-oxopyrrolidin-1-yl) bromide using PdCl₂(dppf) as a catalyst in 1,4-dioxane at 130°C (microwave-assisted).
- Post-Coupling Carbamation : The resulting 3-(2-oxopyrrolidin-1-yl)aniline is treated with benzyl chloroformate as in Route 1.
Detailed Synthetic Protocols
Ullmann Coupling-Based Synthesis (Route 1)
Step 1: Preparation of 3-(2-Oxopyrrolidin-1-yl)aniline
- Reagents : 3-Iodoaniline (1.0 equiv), pyrrolidin-2-one (1.2 equiv), CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), K₃PO₄ (2.0 equiv), DMSO.
- Conditions : 110°C, 24 hours under nitrogen.
- Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
- Yield : 68–72%.
Step 2: Benzyl Carbamate Formation
Suzuki-Miyaura Cross-Coupling (Route 2)
Step 1: Synthesis of 3-(2-Oxopyrrolidin-1-yl)phenylboronic Acid
- Reagents : 3-Bromoaniline (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), PdCl₂(dppf) (5 mol%), KOAc (3.0 equiv), 1,4-dioxane.
- Conditions : Microwave irradiation at 130°C for 40 minutes.
- Workup : Filter through Celite, concentrate, and purify via flash chromatography.
- Yield : 60–65%.
Step 2: Coupling and Carbamation
Optimization Strategies and Challenges
Catalytic System Efficiency
- Palladium vs. Copper : Ullmann coupling (CuI) offers cost advantages but requires longer reaction times (~24 hours). Palladium-based methods (e.g., Suzuki) achieve faster conversions (<12 hours) but incur higher costs.
- Ligand Effects : Bidentate ligands (Xantphos) improve yields in Buchwald-Hartwig amination by stabilizing the palladium center.
Solvent and Temperature
Analytical Data and Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 7.10 (t, J = 8.0 Hz, 1H, Ar-H), 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 6.82 (s, 1H, Ar-H), 5.20 (s, 2H, CH₂Ph), 3.85–3.75 (m, 2H, pyrrolidinone CH₂), 2.60–2.50 (m, 2H, pyrrolidinone CH₂), 2.10–2.00 (m, 2H, pyrrolidinone CH₂).
- IR (KBr) : 1705 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (C=O, pyrrolidinone).
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential: Benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is being investigated for its potential as a therapeutic agent. Its design allows for interaction with various biological targets, making it suitable for drug development aimed at treating conditions such as inflammation and cancer.
- Mechanism of Action: The compound is believed to modulate signaling pathways associated with inflammatory responses and cancer progression, potentially acting as an inhibitor of key enzymes or receptors involved in these processes.
2. Organic Synthesis
- Building Block for Complex Molecules: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Its unique structure allows chemists to explore various synthetic routes leading to novel compounds with desired biological activities.
Case Studies
Case Study 1: Anti-inflammatory Activity
- A study evaluated the effects of this compound on inflammatory markers in a murine model of acute lung injury. Treatment resulted in significant reductions in pro-inflammatory cytokines and histological evidence of decreased inflammatory cell infiltration, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
- In vitro studies on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects at low concentrations (as low as 15 µM). Treated cells showed increased levels of reactive oxygen species (ROS) and altered expressions of genes related to apoptosis and oxidative stress responses, indicating its potential utility in cancer therapy.
Mechanism of Action
The mechanism of action of benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Weight: Based on structurally related compounds (e.g., benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate, MW 321.37 ), the target compound’s molecular weight is estimated to be ~300–330 g/mol, depending on substituents.
- Functional Groups: The carbamate group and pyrrolidinone ring contribute to hydrogen-bonding capacity (donors/acceptors) and moderate lipophilicity.
- Synthetic Relevance : Carbamates like this are often synthesized via reactions involving benzyl chloroformate, as seen in the preparation of Linezolid intermediates .
Comparison with Similar Compounds
The following analysis compares benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate with structurally related carbamates and heterocyclic derivatives, emphasizing differences in functional groups, physicochemical properties, and applications.
Structural Analogues and Functional Group Variations
Pyrrolidinone vs. Oxazolidinone Derivatives
Key Observations :
- Ring Systems: Pyrrolidinone (lactam) vs. oxazolidinone (heterocycle with O and N) influence solubility and target binding. Oxazolidinones are prevalent in antibiotics (e.g., Linezolid) due to their ability to penetrate bacterial membranes .
- Substituent Effects: The trifluoroethyl group in the oxazolidinone derivative increases XLogP3 by ~1.3 units compared to benzyl carbamates, enhancing lipid solubility .
Carbamate vs. Amide Derivatives
Key Observations :
- Flexibility: The branched alkyl chain in the amide derivative increases rotatable bond count (8 vs.
- Polar Surface Area : Higher TPSA in amide derivatives (111 vs. ~90–100) may improve water solubility but reduce blood-brain barrier penetration.
Biological Activity
Benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in enzymatic inhibition and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate moiety and a pyrrolidinone ring. This unique combination contributes to its distinct chemical properties and potential biological activities.
| Component | Description |
|---|---|
| Benzyl Group | Enhances binding affinity and specificity |
| Carbamate Moiety | Facilitates covalent interactions with enzymes |
| Pyrrolidinone Ring | Imparts structural stability and potential reactivity |
The mechanism of action involves the compound's interaction with specific molecular targets, particularly enzymes. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl group enhances the compound's binding affinity, making it a promising candidate for drug development.
Enzymatic Inhibition
Research indicates that this compound has been investigated as a biochemical probe in enzymatic studies. It may serve as an inhibitor for various enzymes involved in metabolic pathways, potentially impacting therapeutic areas such as cancer and infectious diseases .
Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .
- Osteoblast Differentiation : Related compounds have shown effectiveness in inducing osteoblast differentiation and stimulating bone morphogenetic protein (BMP) production, which is crucial for bone healing and regeneration .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in the structure can significantly influence its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the Benzyl Group | Alters binding affinity; specific groups enhance potency |
| Pyrrolidinone Ring Variants | Changes stability and reactivity |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related compounds against C. albicans and S. aureus. The results indicated that modifications to the indole ring significantly affected efficacy, highlighting the importance of structural optimization .
Study 2: Osteogenic Potential
In vivo studies demonstrated that compounds similar to this compound could induce osteoblast differentiation in vitro and enhance bone formation in rat models, suggesting potential applications in orthopedic medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
